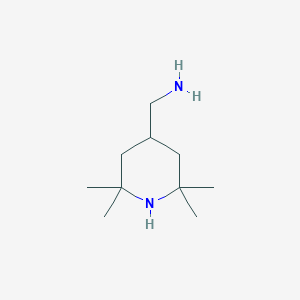

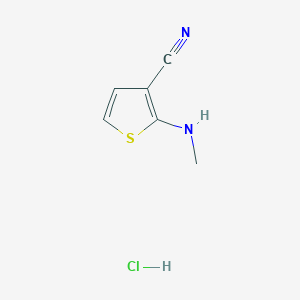

![molecular formula C15H17FN4 B2983291 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine CAS No. 414886-02-5](/img/structure/B2983291.png)

2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” is a chemical compound that is widely used in scientific experiments to investigate its biological properties. It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of compounds structurally similar to “this compound” has been described in the literature. For instance, an efficient and rapid synthesis of 3-(2-(4-fluorobenzyl)-6-(substituted phenyl) pyrimidin-4-yl)-2H-chromen-2-one derivatives under microwave-irradiation has been reported .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been determined. Weak but significant interactions like C–H···O, C–H···F and π–π are involved in the stability of the structure .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C15H17FN4, and it has an average mass of 272.321 Da .Scientific Research Applications

Synthesis and Chemical Properties

2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine has been explored in various synthetic and chemical property studies. Its derivatives, such as pyrido[2,3-d]pyrimidine compounds, have been synthesized and evaluated for potential anticonvulsant and antidepressant activities. These compounds showed significant pharmacological activities, indicating their potential as therapeutic agents (Zhang et al., 2016). Furthermore, synthesis processes involving pyrimidine and triazine derivatives indicate a wide range of possible applications in medicinal chemistry, including herbicidal activities (Hamprecht et al., 1999).

Pharmacological Applications

The compound and its derivatives have been involved in pharmacological research, demonstrating diverse biological activities. Studies include the design and synthesis of pyrimidine derivatives for potential use as anticonvulsants, showcasing the compound's versatility in drug development (Zhang et al., 2016). Additionally, the exploration of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation highlights the compound's application in addressing cardiovascular diseases (Parlow et al., 2009).

Molecular Dynamics and Quantum Chemical Studies

The compound's structure has also been a subject of molecular dynamics and quantum chemical studies. These investigations offer insights into the adsorption behaviors and corrosion inhibition properties on metal surfaces, providing a foundation for further applications in materials science (Kaya et al., 2016).

Radiolabeled Compounds for Neurological Studies

Radiolabeled analogs of this compound have been developed for the study of neurological receptors. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been used in PET studies to investigate the serotonergic neurotransmission, specifically targeting 5-HT1A receptors (Plenevaux et al., 2000). This research is critical for understanding various neurological disorders and developing targeted therapies.

Future Directions

Future research could focus on further exploring the biological properties of “2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” and its potential applications. For instance, compounds with similar structures have been considered as potential skin-whitening agents, antimelanogenic substances for melanoma treatment, and innovative adjuvants in Parkinson’s disease therapies related to neurodegenerative effects of neuromelanin .

Mechanism of Action

Target of Action

The primary target of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, the process of melanin production, which is responsible for pigmentation, UV radiation, and free radicals protection .

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of tyrosinase .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Tyrosinase catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, this compound disrupts the production of melanin, affecting pigmentation.

Result of Action

The inhibition of tyrosinase by this compound results in antimelanogenic effects . Specifically, it has been shown to exert antimelanogenic effect on B16F10 cells in the absence of cytotoxicity . This makes it a potential candidate for the treatment of hyperpigmentation disorders in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV radiation can cause DNA damage and induce the formation of pyrimidine dimers , which could potentially affect the action of this compound.

properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMPUCUGTKNMHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

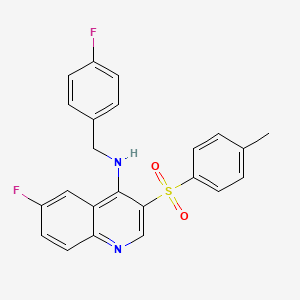

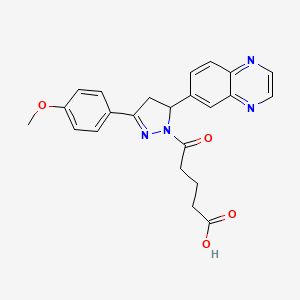

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)

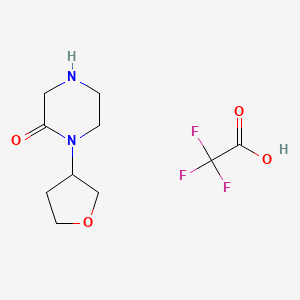

![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)

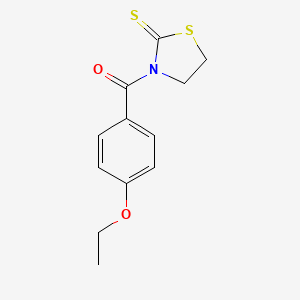

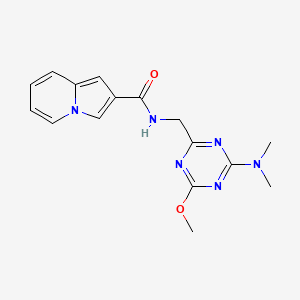

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)

![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)

![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2983226.png)

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)